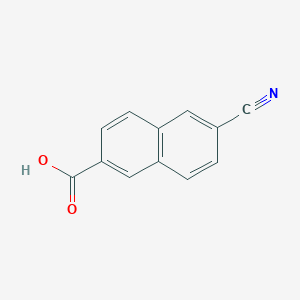

6-Cyano-2-naphthoic acid

Description

Contextualization of Naphthalene (B1677914) Carboxylic Acids in Chemical Research

Naphthalene carboxylic acids are versatile building blocks in organic synthesis and medicinal chemistry. Their rigid, planar structure and the electron-rich nature of the naphthalene ring system impart unique properties that are leveraged in the design of new molecules. These compounds serve as intermediates in the synthesis of a wide range of products, including dyes, pigments, and pharmaceuticals. solubilityofthings.com The position of the carboxylic acid group on the naphthalene ring, along with the presence of other substituents, profoundly influences the compound's chemical reactivity and biological activity. solubilityofthings.comontosight.ai

In medicinal chemistry, naphthoic acid derivatives have been explored for their potential in various therapeutic areas. For instance, they have been investigated as enzyme inhibitors and receptor antagonists. ontosight.ainih.gov The structural framework of naphthoic acid allows for the introduction of various functional groups, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. Research has demonstrated the potential of naphthoic acid derivatives in the development of treatments for conditions such as benign prostatic hyperplasia and as anti-inflammatory agents. ontosight.ainih.gov

Overview of 6-Cyano-2-naphthoic Acid: Research Landscape and Potential

Within the broader family of naphthalene carboxylic acids, 6-Cyano-2-naphthoic acid stands out as a compound of particular interest to the research community. Its structure is defined by a naphthalene core with a cyano group (-C≡N) at the 6-position and a carboxylic acid group (-COOH) at the 2-position. This specific arrangement of functional groups confers distinct chemical properties and opens up avenues for a variety of applications.

The presence of both a cyano and a carboxylic acid group makes 6-Cyano-2-naphthoic acid a valuable precursor in the synthesis of more complex molecules. The cyano group can be converted into other functional groups, such as amines or amides, while the carboxylic acid group can undergo esterification or amidation reactions. This dual reactivity allows for the construction of diverse molecular architectures.

Research into 6-Cyano-2-naphthoic acid and its derivatives has shown promise in several areas. For example, it is a known precursor to other valuable chemical intermediates. chemsrc.com The compound itself and its derivatives have been investigated for their potential as 5α-reductase inhibitors, which are relevant in the treatment of androgen-dependent conditions. nih.gov

Properties of 6-Cyano-2-naphthoic Acid

| Property | Value |

|---|---|

| CAS Number | 5159-60-4 |

| Molecular Formula | C₁₂H₇NO₂ |

| Molecular Weight | 197.19 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

This table summarizes key properties of 6-Cyano-2-naphthoic acid. chemsrc.comcymitquimica.comaccelachem.comenovationchem.com

Research Applications of Naphthoic Acid Derivatives

| Research Area | Application |

|---|---|

| Medicinal Chemistry | Development of enzyme inhibitors and receptor antagonists. ontosight.ainih.gov |

| Materials Science | Synthesis of liquid crystals and materials with enhanced conductivity. chemicalbook.comlookchem.com |

| Organic Synthesis | Intermediate for pharmaceuticals, dyes, and other organic compounds. solubilityofthings.commedchemexpress.com |

This table highlights the diverse research applications of naphthoic acid derivatives.

Structure

3D Structure

Properties

IUPAC Name |

6-cyanonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXBANYHKBTOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498075 | |

| Record name | 6-Cyanonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5159-60-4 | |

| Record name | 6-Cyanonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Cyano 2 Naphthoic Acid and Its Structural Analogues

Convergent and Divergent Synthesis Strategies

The construction of polysubstituted naphthalenes like 6-cyano-2-naphthoic acid can be approached through either convergent or divergent synthetic strategies. A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the later stages. In contrast, a divergent synthesis begins with a common starting material that is sequentially modified to produce a library of structurally related compounds. wikipedia.org

For instance, a divergent approach to substituted naphthalenes might start from a pre-functionalized naphthalene (B1677914) core, such as a dihalonaphthalene, which can then undergo a series of different reactions at each halogenated site to introduce the desired cyano and carboxyl groups. This allows for the creation of various isomers and analogs from a single precursor. One such strategy involves the use of 4-hydroxy-2-pyrones as versatile starting materials, which can undergo [4+2] cycloaddition reactions with arynes to generate a variety of multisubstituted naphthalenes. rsc.org

Conversely, a convergent strategy might involve the synthesis of a cyanated benzene (B151609) derivative and a separate fragment that can be annulated to form the second ring of the naphthalene system, incorporating the carboxylic acid group in the process. Three-component coupling reactions, for example, can directly produce highly substituted naphthalenes from simple, readily available components in a single pot. nih.gov

Carboxylation and Cyano Group Introduction

The introduction of the carboxyl and cyano groups onto the naphthalene scaffold is a critical aspect of the synthesis of 6-cyano-2-naphthoic acid. These transformations can be achieved through several methods, including modern catalytic approaches. A common strategy involves starting with a di-substituted naphthalene precursor, such as a 6-bromo-2-halonaphthalene, and then sequentially or concurrently introducing the cyano and carboxyl functionalities.

Transition metal-catalyzed carboxylation, particularly with palladium catalysts, has become a powerful tool for the synthesis of aromatic carboxylic acids from aryl halides and triflates. researchgate.netnih.gov These reactions typically involve the oxidative addition of the aryl halide to a low-valent metal center, followed by the insertion of carbon monoxide (CO) or direct reaction with carbon dioxide (CO2), and subsequent reductive elimination to yield the carboxylic acid derivative. scielo.br

The synthesis of naphthoic acids can be achieved by the palladium-catalyzed carboxylation of the corresponding bromonaphthalenes. For example, 2-bromonaphthalene (B93597) can be carboxylated using a palladium catalyst in the presence of a suitable CO source. nih.gov This methodology is applicable to the synthesis of 6-cyano-2-naphthoic acid, potentially starting from a precursor like 6-bromo-2-cyanonaphthalene. The reaction conditions, including the choice of ligand, base, and solvent, are crucial for achieving high yields and selectivity. researchgate.netrsc.org

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| Pd(OAc)2 / dppf / Et3N | 2-Bromonaphthalene | 2-Naphthoic acid | High | nih.gov |

| PdCl2(dppf) / t-BuONa | Propargylamine, Aryl iodide, CO2 | 5-Arylideneoxazolidin-2-one | Good | kisti.re.kr |

| Pd(OAc)2 / BuPdAd2 / Cs2CO3 | 2-Bromoaniline, Isocyanide, CO2 | Quinazoline-1,4(1H,3H)-dione | Good | acs.org |

This table presents examples of palladium-catalyzed carboxylation reactions on naphthalene and related aromatic systems.

In recent years, photoredox catalysis has emerged as a mild and powerful strategy for the direct functionalization of C-H bonds, including carboxylation. rsc.orgrsc.org This approach utilizes a photocatalyst that, upon visible light irradiation, can initiate a single-electron transfer process, leading to the formation of reactive intermediates that can react with CO2 to form carboxylic acids. acs.org

This methodology offers the potential for a more atom-economical synthesis of 6-cyano-2-naphthoic acid by avoiding the pre-functionalization of the naphthalene ring with a halogen. The regioselectivity of the C-H carboxylation can be controlled by the electronic and steric properties of the substituents already present on the naphthalene ring or through the use of directing groups. rsc.org While specific examples for the direct C-H carboxylation to form 6-cyano-2-naphthoic acid are still emerging, the general applicability of this method to arenes suggests its potential for this transformation. rsc.orgresearchgate.net

| Photocatalyst | Substrate Type | Reaction Type | Key Feature | Reference |

| Iridium or Ruthenium complexes | Arenes | C-H Functionalization | Mild reaction conditions | rsc.org |

| Organic Dyes | Heteroarenes | Arylation | Transition-metal-free | researchgate.net |

| Acridinium catalyst | Electron-rich arenes | C-H Alkylation | Formation of arene cation radicals | acs.org |

This table highlights different photoredox catalysis systems for the functionalization of aromatic compounds.

The introduction of a cyano group onto a naphthalene ring is commonly achieved through the nucleophilic substitution of a halogen atom. This can be accomplished using various cyanide sources, with copper(I) cyanide (CuCN) in the Rosenmund-von Braun reaction being a classic method. For instance, 6-bromo-2-naphthol (B32079) can be converted to 6-cyano-2-naphthol (B14798) in high yield by heating with CuCN in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). rsc.org

Modern palladium- and nickel-catalyzed cyanation reactions offer milder conditions and broader functional group tolerance. nih.govcdnsciencepub.com These catalytic systems can utilize less toxic cyanide sources like zinc cyanide (Zn(CN)2) or potassium hexacyanoferrate(II) (K4[Fe(CN)6]). nih.gov The Sandmeyer reaction provides an alternative route, where an amino group on the naphthalene ring is converted to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using CuCN. scispace.comresearchgate.netscielo.br This method is particularly useful for accessing substitution patterns that are not easily achievable through direct electrophilic substitution. researchgate.net For example, 6-amino-2-naphthoic acid could be a potential precursor for 6-cyano-2-naphthoic acid via a Sandmeyer reaction.

| Reagent/Catalyst | Substrate | Product | Yield (%) | Reference |

| CuCN in NMP | 6-Bromo-2-hydroxynaphthalene | 6-Cyano-2-naphthol | 54 | rsc.org |

| CuCN | Aryl Diazonium Salt | Aryl Nitrile | Varies | scispace.com |

| Pd(OAc)2 / Ligand, K4[Fe(CN)6] | Aryl Halide | Aryl Nitrile | Good | nih.gov |

| Ni(MeCN)62 / Ligand | Aryl Bromide | Aryl Nitrile | 61-88 | cdnsciencepub.com |

This table summarizes various methods for the cyanation of halogenated naphthalenes and other aryl halides.

Functionalization of the Naphthalene Backbone

The synthesis of 6-cyano-2-naphthoic acid often relies on the strategic functionalization of a pre-existing naphthalene backbone. Cross-coupling reactions are indispensable tools for this purpose, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to modify the naphthalene scaffold. nih.gov These reactions allow for the introduction of a wide range of functional groups, which can then be further transformed into the desired cyano or carboxyl moieties.

For example, a bromo-substituted naphthalene can undergo a Suzuki coupling with an arylboronic acid to introduce a new carbon-carbon bond. This could be a strategic step in building up the complexity of the molecule before the introduction of the final functional groups. Similarly, a Heck reaction can be used to introduce a vinyl group, which can then be oxidatively cleaved to a carboxylic acid.

The choice of catalyst, ligand, and reaction conditions is critical for the success of these transformations, especially when dealing with multifunctional substrates where chemoselectivity is a concern. The development of new and more active catalyst systems continues to expand the scope and applicability of these powerful reactions in the synthesis of complex aromatic compounds.

Cycloaddition and Annulation Methodologies

Cycloaddition and annulation reactions represent powerful tools for the de novo construction of the naphthalene ring system, offering strategic control over the final substitution pattern. researchgate.net While direct synthesis of 6-cyano-2-naphthoic acid via a single cycloaddition step is not commonly documented, these methods are fundamental for creating the core naphthyl structure, which can then be further functionalized.

One of the prominent strategies is the dehydro-Diels-Alder (DDA) reaction, which constructs highly substituted aromatic rings. researchgate.net Other approaches involve transition-metal-catalyzed C-H activation and annulation. For instance, methods have been developed for synthesizing highly substituted α-naphthols through the silver(I)-catalyzed functionalization of β-ketoesters and alkynes. researchgate.net Similarly, benzannulation of α-carbonyl radicals with alkynes, often initiated by a photocatalyst, yields a variety of substituted 1-naphthols under mild conditions. researchgate.net

A UV-induced 6π-cyclization protocol using a cobaloxime catalyst has also been reported for creating polysubstituted naphthol skeletons. researchgate.net These naphthol and naphthoate products serve as versatile precursors. The hydroxyl or ester group can be converted to the desired carboxylic acid and nitrile functionalities of the target molecule through subsequent standard transformations.

Table 1: Selected Annulation Strategies for Naphthalene Core Synthesis

| Method | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Benzannulation | α-Carbonyl Radicals + Alkynes | Photocatalyst | Highly Substituted 1-Naphthols |

| C-H Functionalization | β-Ketoesters + Alkynes | Silver(I) Catalyst | Substituted α-Naphthols |

Rearrangement Reactions

Rearrangement reactions provide another strategic avenue to access specific isomers of substituted naphthoic acids that might be difficult to obtain directly. In the synthesis of naphthoic acid derivatives, skeletal rearrangements can dictate the final regiochemical outcome. For example, an oxabenzonorbornadiene rearrangement has been utilized as a pathway to access certain naphthoic acid derivatives. researchgate.net

A particularly relevant example is found in the Kolbe-Schmitt reaction, a method for carboxylating phenols. When the potassium salt of 2-naphthol (B1666908) is carboxylated, the initial product formed is 3-hydroxy-2-naphthoic acid. However, under appropriate reaction conditions, this kinetic product undergoes an in situ rearrangement to furnish the thermodynamically more stable 6-hydroxy-2-naphthoic acid. This rearrangement is a critical step for positioning the functional group at the C6 position. This hydroxy-naphthoic acid is a direct precursor to 6-cyano-2-naphthoic acid, as the hydroxyl group can be converted to the cyano group via transformations such as the Sandmeyer reaction on the corresponding amine.

Stereoselective Synthesis of Chiral 6-Cyano-2-naphthoic Acid Derivatives

The demand for enantiomerically pure compounds in pharmacology and materials science has driven the development of stereoselective syntheses. For derivatives of 6-cyano-2-naphthoic acid, chirality is typically introduced by attaching a chiral substituent to the naphthalene core.

A notable example is the synthesis of chiral coordination polymers based on (R)-6-(1-carboxyethoxy)-2-naphthoic acid. researchgate.net This chiral ligand is synthesized from the achiral precursor 6-hydroxy-2-naphthoic acid. The synthesis involves the stereospecific introduction of a lactate (B86563) unit onto the naphthyl core.

The structural integrity and chirality of these molecules are confirmed through various analytical techniques. Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure and absolute configuration, while circular dichroism (CD) spectroscopy confirms the chiral nature of the bulk material in solution. researchgate.net

Table 2: Synthesis and Characterization of a Chiral Naphthoic Acid Derivative

| Precursor | Chiral Reagent/Step | Chiral Product | Characterization Methods |

|---|

Multi-Step Synthesis of Complex 6-Cyano-2-naphthoic Acid-Containing Molecules

The 6-cyano-2-naphthoic acid scaffold is a valuable building block for constructing more complex molecules with specific biological or material properties. libretexts.org Its rigid structure and defined substitution pattern make it an ideal component for designing targeted agents.

In medicinal chemistry, substituted 2-naphthoic acids have been incorporated into retinoids, which are ligands for retinoic acid receptors (RARs). acs.org For instance, a series of 6-substituted 2-naphthoic acids were synthesized to explore structure-activity relationships, with some derivatives showing potent and selective activity for RAR subtypes. acs.org The synthesis of these complex molecules involves the initial preparation of the core naphthoic acid, followed by a series of functional group interconversions and coupling reactions to introduce diverse substituents at the C6 position. acs.org

Similarly, hydroxy-naphthoic acid derivatives, which are close relatives and precursors, have been used as the core fragment in the design of small molecule inhibitors for viral proteins, such as the influenza virus NS1 protein. nih.gov The synthetic route typically involves amide bond formation between the naphthoic acid core and another substituted aromatic or heterocyclic fragment, demonstrating the utility of this scaffold in multi-step synthetic sequences. nih.gov The precursor, 6-cyano-2-naphthol, is also a documented starting material for a range of more complex structures, including polyether derivatives and glycosides. sigmaaldrich.com

Mechanistic Investigations of Chemical Transformations Involving 6 Cyano 2 Naphthoic Acid Systems

Elucidation of Reaction Pathways and Transition States

Understanding the detailed pathway of a chemical reaction, including the characterization of intermediates and transition states, is a cornerstone of mechanistic chemistry. For reactions involving 6-cyano-2-naphthoic acid, both experimental and computational methods are employed to map out these complex transformations.

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways. For instance, in the context of ketonization reactions of carboxylic acids, computational studies have shown that a bimolecular concerted reaction pathway can exist. psu.edu This involves a nucleophilic attack from the β-carbon of one acid to the α-carbon of another, leading to decarboxylation through a six-membered ring transition state. psu.edu While the activation barrier for such a reaction between two acetic acid molecules is substantial (ΔG╪ = 72.2 kcal/mol), the formation of a stable dimer through hydrogen bonding is a key feature of the reactant configuration. psu.edu These computational insights provide a framework for understanding potential side reactions or alternative pathways in transformations of 6-cyano-2-naphthoic acid.

The stability of transition states can be significantly influenced by substituents on the aromatic ring. In SN2 reactions, for example, allylic or benzylic substrates react much faster than their saturated counterparts due to the stabilization of the sp2-hybridized carbon in the transition state through π-system conjugation. sit.edu.cn The cyano and carboxylic acid groups of 6-cyano-2-naphthoic acid can similarly influence the stability of transition states in various reactions through their electronic effects.

Catalytic Cycle Analysis in Metal-Mediated Processes

Transition metal catalysis is a powerful tool in organic synthesis, and understanding the catalytic cycle is essential for optimizing reaction conditions and expanding their scope. uniurb.it 6-Cyano-2-naphthoic acid and its derivatives can participate in various metal-mediated transformations, and a detailed analysis of the catalytic cycles provides insights into the role of the catalyst, ligands, and additives.

A common mechanistic step in many palladium- and nickel-catalyzed cross-coupling reactions is the oxidative addition of an aryl halide or triflate to a low-valent metal center. sbq.org.br For instance, in the nickel-catalyzed carboxylation of aryl electrophiles, the proposed mechanism often begins with the oxidative addition of the aryl electrophile to a Ni(0) species, forming a Ni(II) intermediate. sbq.org.br This is followed by a single electron reduction to a Ni(I) species, CO2 insertion, and a second single electron reduction to release the carboxylated product and regenerate the Ni(0) catalyst. sbq.org.br The presence of ligands and additives can significantly influence the efficiency of these steps.

In some cases, additives can play a crucial role in enhancing reactivity. For example, in a Pd(0)-catalyzed coupling of isoprene (B109036) and benzaldehyde, the addition of catalytic amounts of 1-naphthoic acid was found to enhance the reaction rate. snnu.edu.cn This suggests that the carboxylic acid may act as a proton shuttle or a ligand to facilitate key steps in the catalytic cycle.

The following table summarizes key aspects of proposed catalytic cycles for reactions involving naphthoic acid derivatives:

| Catalyst System | Reaction Type | Key Mechanistic Steps | Role of Naphthoic Acid Derivative |

| [NiCl2(PPh3)2] / PPh3 | Carboxylation | Oxidative addition, single electron reductions, CO2 insertion | Substrate |

| Pd(0) / Ligand | Coupling | Oxidative cyclization or π-Lewis base activation | Additive/Ligand |

| Copper Iodide / Amine Ligands | Carboxylation | Oxidative addition to C(sp2)-O bond | Substrate |

Photochemical Reaction Mechanisms and Excited State Dynamics

The photochemistry of naphthalene (B1677914) derivatives is a rich field of study, driven by their applications in areas such as fluorescent probes and photoacids. The cyano and carboxylic acid substituents in 6-cyano-2-naphthoic acid significantly influence its photophysical and photochemical properties.

Upon absorption of light, molecules are promoted to an electronically excited state. For many naphthol derivatives, this leads to an increase in acidity, a phenomenon known as excited-state proton transfer (ESPT). researchgate.net The excited-state acidity constant, pKa, can be determined using time-resolved fluorescence spectroscopy. researchgate.net For a series of cyano-substituted 2-naphthols, the pKa was found to be dependent on the position of the cyano group, as predicted by charge-transfer theory. researchgate.net

The Förster cycle is a thermodynamic model used to estimate the change in acidity upon excitation. nih.gov For 2-naphthol (B1666908), electronic excitation to the S1 state leads to intramolecular charge transfer from the hydroxyl group to the aromatic ring, increasing its acidity. nih.gov Deprotonation in the excited state relieves antiaromaticity and stabilizes the excited conjugate base. nih.gov

The photochemistry of related compounds, such as 6-methoxy-2-naphthylacetic acid, the active metabolite of the drug nabumetone, has also been investigated. This compound undergoes photodecarboxylation in both aqueous and organic solvents. nih.gov Mechanistic studies have revealed the involvement of the excited singlet state, which can generate a naphthalene radical cation followed by the addition of O2 prior to decarboxylation. nih.gov Evidence for this pathway comes from fluorescence quenching experiments and laser flash photolysis studies. nih.gov

The following table outlines key photophysical parameters for related naphthol derivatives:

| Compound | Ground State pKa | Excited State pKa* | ΔpKa |

| 2-Naphthol | 9.5 | 2.8 | -6.7 |

| 8-Cyano-2-naphthol | 8.4 | -0.8 | -9.2 |

| 5,8-Dicyano-2-naphthol | 7.8 | -4.5 | -12.3 |

These data highlight the significant increase in acidity upon excitation, particularly with the introduction of electron-withdrawing cyano groups. nih.gov

Role of Non-Covalent Interactions in Reaction Specificity

Non-covalent interactions, such as hydrogen bonding, π-stacking, and CH/π interactions, are ubiquitous in chemical and biological systems. nih.govcardiff.ac.uk They play a crucial role in determining molecular conformation, crystal packing, and the stereoselectivity of chemical reactions. mdpi.com

In the context of 6-cyano-2-naphthoic acid, the carboxylic acid group is a strong hydrogen bond donor and acceptor, while the naphthalene ring and cyano group can participate in π-stacking and other non-covalent interactions. These interactions are critical in the formation of cocrystals and in directing the outcome of reactions. mdpi.com

For example, in chiral phosphoric acid catalyzed reactions, non-covalent interactions between the substrate and the catalyst's 3,3'-aryl groups can be pivotal in determining stereoselectivity. nih.gov Both π-stacking and CH/π interactions can influence the stability of the transition state, sometimes in opposing ways. nih.gov The balance of these subtle forces, along with hydrogen bonding, ultimately dictates the preferential formation of one enantiomer. nih.gov

The study of enzyme-catalyzed reactions also provides valuable insights into the role of non-covalent interactions. In the reaction catalyzed by cellobiose (B7769950) phosphorylase, hydrogen bonding interactions with the hydroxy groups of the glucose substrate at the transition state contribute significantly to catalysis. nih.gov These interactions, with net strengths ranging from 0.8 to 4.0 kcal/mol, also help to precisely position the substrate for the reaction. nih.gov

The following table lists various types of non-covalent interactions and their potential roles in reactions involving 6-cyano-2-naphthoic acid systems.

| Interaction Type | Description | Potential Role |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). mdpi.com | Directing molecular assembly, stabilizing transition states, catalyst-substrate binding. |

| π-Stacking | Attractive interaction between aromatic rings. nih.gov | Stabilizing transition states, influencing crystal packing. |

| CH/π Interactions | Interaction of a C-H bond with a π-system. nih.gov | Controlling stereoselectivity, stabilizing specific conformations. |

| Electrostatic Interactions | Long-range interactions between charged or polar groups. | Stabilizing charged intermediates and transition states. |

A detailed understanding of these non-covalent forces is essential for the rational design of catalysts and for predicting the outcomes of chemical transformations involving 6-cyano-2-naphthoic acid.

Advanced Characterization and Computational Studies of 6 Cyano 2 Naphthoic Acid Systems

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques are instrumental in elucidating the intricate structural and electronic properties of 6-cyano-2-naphthoic acid. These methods provide detailed insights into the molecule's vibrational modes, electronic transitions, and the precise arrangement of its constituent atoms.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a window into the molecular vibrations of 6-cyano-2-naphthoic acid. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental findings and provide a more detailed assignment of the observed vibrational modes. nih.govscilit.com Studies on related naphthoic acid derivatives, like 2-naphthoic acid and 6-bromo-2-naphthoic acid, have demonstrated the utility of DFT calculations with the B3LYP method and a 6-311+G** basis set for interpreting their vibrational spectra. nih.gov

For 6-cyano-2-naphthoic acid, characteristic vibrational bands are expected. The nitrile (C≡N) stretching vibration typically appears in the range of 2200-2240 cm⁻¹. The carboxylic acid group gives rise to a prominent C=O stretching band around 1680-1710 cm⁻¹ and a broad O-H stretching band in the region of 2500-3300 cm⁻¹. The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the naphthalene (B1677914) ring C-C stretching vibrations occur in the 1400-1600 cm⁻¹ region. A study on cyanobenzoic acids showed that the carboxylic OH band can be observed between 2800 and 3000 cm⁻¹, often overlapping with the aromatic CH band. semanticscholar.org

Interactive Data Table: Predicted Vibrational Frequencies for 6-Cyano-2-naphthoic Acid

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Cyano (C≡N) | Stretching | 2200 - 2240 |

| Carboxylic Acid (C=O) | Stretching | 1680 - 1710 |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 |

| Aromatic (C-H) | Stretching | > 3000 |

| Naphthalene Ring (C-C) | Stretching | 1400 - 1600 |

Electronic Absorption and Emission Spectroscopy

The electronic properties of 6-cyano-2-naphthoic acid and its derivatives are of significant interest, particularly for applications in materials science and as fluorescent probes. acs.orgresearchgate.net The electronic absorption and emission spectra are dictated by the π-conjugated naphthalene system, which is further modulated by the electron-withdrawing cyano and carboxylic acid groups.

The UV-Vis absorption spectrum of naphthalene-based compounds typically exhibits intense bands corresponding to π→π* transitions. researchgate.net For instance, cellulose (B213188) naphthoate shows strong UV absorption around 282 nm. researchgate.net The introduction of functional groups can lead to shifts in these absorption maxima.

Luminescent properties are also a key feature. Studies on related compounds, such as those based on bis(hydroxyl-naphthoic acid), have shown that these molecules can exhibit fluorescence in the solid state, with emission maxima influenced by intermolecular interactions like π-π stacking. researchgate.netbohrium.com For example, two compounds based on 6-hydroxy-2-naphthoate moieties displayed emission maxima at 448 nm and 415 nm. researchgate.net The photophysical behavior of 6-cyano-2-naphthol (B14798), a closely related compound, has been extensively investigated, revealing its nature as a superphotoacid. lookchem.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 6-cyano-2-naphthoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum of a related compound, 3-cyano-1-naphthoic acid, the aromatic protons appear as multiplets in the range of 7.69-8.85 ppm in DMSO-d₆. google.com For 6-cyano-2-naphthoic acid, distinct signals would be expected for each of the aromatic protons on the naphthalene ring, with their chemical shifts influenced by the positions of the cyano and carboxyl substituents. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR spectroscopy provides complementary information. In a study of cyanobenzoic acids, the presence of different tautomers in solution could be investigated. semanticscholar.org For 6-cyano-2-naphthoic acid, the carbon atoms of the cyano and carboxylic acid groups would have characteristic chemical shifts, as would the individual carbons of the naphthalene ring.

Interactive Data Table: Expected ¹H NMR Chemical Shift Ranges for 6-Cyano-2-naphthoic Acid

| Proton Type | Expected Chemical Shift Range (ppm) | Multiplicity |

| Aromatic Protons | 7.5 - 9.0 | Multiplets, Doublets, Singlets |

| Carboxylic Acid Proton | > 10 | Broad Singlet |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through their fragmentation patterns. For 6-cyano-2-naphthoic acid, the molecular ion peak (M⁺) would be observed, confirming its molecular weight.

The fragmentation of aromatic carboxylic acids often involves the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org In a study of cyanobenzoic acids, the mass spectrum was a superposition of the spectra of the present isomers. semanticscholar.org The fragmentation of 1-cyano-2-naphthoic acid showed significant peaks corresponding to [M-OH]⁺ and [M-CO₂H]⁺. semanticscholar.org For 6-cyano-2-naphthoic acid, characteristic fragmentation would also involve the cyano group. The fragmentation of molecules containing a carbonyl group often proceeds via alpha-fragmentation, where a bond adjacent to the carbonyl is cleaved. libretexts.org

Interactive Data Table: Potential Mass Spectrometry Fragments for 6-Cyano-2-naphthoic Acid

| Fragment | Mass Loss (amu) | Description |

| [M-OH]⁺ | 17 | Loss of hydroxyl radical |

| [M-CO₂H]⁺ | 45 | Loss of carboxylic acid group |

| [M-CN]⁺ | 26 | Loss of cyanide radical |

| [M-CO]⁺ | 28 | Loss of carbon monoxide |

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. rigaku.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the supramolecular chemistry of 6-cyano-2-naphthoic acid.

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction analysis allows for the unambiguous determination of the molecular structure of 6-cyano-2-naphthoic acid and how the molecules pack in the crystal lattice. rigaku.com Studies on similar molecules, such as derivatives of 2-naphthoic acid and various cyanobenzoic acids, have revealed that hydrogen bonding and π-π stacking interactions often play a key role in their solid-state assembly. bohrium.compsu.edu

In the solid state, it is expected that 6-cyano-2-naphthoic acid molecules would form hydrogen-bonded dimers through their carboxylic acid groups. These dimers could then further assemble into more complex supramolecular architectures through other non-covalent interactions, including π-π stacking of the naphthalene rings and dipole-dipole interactions involving the cyano groups. The precise details of these interactions, such as the distances and angles, can be accurately determined from the crystal structure data. For example, a study on triazole-based salts demonstrated how hydrogen bonds and stacking interactions build a three-dimensional framework. bohrium.com

Quantum Chemical and Molecular Modeling Approaches

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and computationally efficient method for investigating the electronic excited states of molecules. nih.govrsc.org It is frequently employed to predict and analyze photophysical properties, such as electronic absorption and emission spectra, by calculating vertical excitation energies and oscillator strengths. rsc.orgchemrxiv.org The methodology is an extension of ground-state DFT and provides a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules like 6-Cyano-2-naphthoic acid and its derivatives. nih.govchemrxiv.org

In the context of 6-Cyano-2-naphthoic acid systems, TD-DFT calculations are crucial for understanding how the electronic structure changes upon photoexcitation. The cyano (-CN) and carboxylic acid (-COOH) substituents on the naphthalene core significantly influence the molecule's electronic properties. The electron-withdrawing nature of the cyano group, in particular, can modulate the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

TD-DFT studies can elucidate the nature of electronic transitions. For instance, calculations can determine whether an excited state is dominated by a local excitation within the naphthalene ring or involves charge-transfer (CT) character, where electron density moves from a donor part of the molecule to an acceptor part upon excitation. acs.org For molecules like 6-Cyano-2-naphthoic acid, transitions often involve a π-π* character associated with the aromatic system. scispace.com The specific orbitals involved and their energy differences, calculated by TD-DFT, determine the absorption wavelengths. scispace.comresearchgate.net

Research on related naphthol derivatives, such as 6-Cyano-2-naphthol, highlights the profound effect of the cyano group on excited-state acidity. sigmaaldrich.com While 6-Cyano-2-naphthol is a known "superphotoacid," becoming significantly more acidic in its excited state, computational studies on 2-naphthoic acid suggest its deprotonation is less favorable in the excited state compared to the ground state. nih.gov TD-DFT calculations can explore these phenomena by modeling the potential energy surfaces of both the acid and its conjugate base in the ground and excited states. These calculations can predict properties like excited state pKa values, which are critical for understanding photochemical reaction mechanisms. sigmaaldrich.com

The accuracy of TD-DFT results depends significantly on the choice of the exchange-correlation functional and the basis set. acs.orgnih.gov Hybrid functionals, which include a portion of exact Hartree-Fock exchange, are often essential for an accurate description of excited states, particularly those with charge-transfer character. nih.gov The polarizable continuum model (PCM) is frequently used in conjunction with TD-DFT to simulate the influence of a solvent environment on the electronic spectra, providing more realistic predictions of absorption and emission maxima. researchgate.netcncb.ac.cn

A typical TD-DFT analysis for a molecule like 6-Cyano-2-naphthoic acid would involve:

Optimization of the ground-state geometry using DFT.

Calculation of vertical excitation energies and oscillator strengths from the optimized ground state.

Optimization of the first excited state geometry (S₁) to study fluorescence properties.

Analysis of the molecular orbitals involved in the primary electronic transitions to characterize the excited state.

The table below summarizes typical data obtained from TD-DFT calculations for organic molecules, illustrating the kind of insights gained for systems related to 6-Cyano-2-naphthoic acid.

| Property | Description | Typical Calculated Value/Insight |

| Absorption Maxima (λmax) | Wavelength of maximum light absorption. | Predicted in nm, allows comparison with experimental UV-Vis spectra. scispace.com |

| Oscillator Strength (f) | Theoretical measure of the intensity of an electronic transition. | A dimensionless quantity; higher values indicate stronger, more probable transitions. scispace.com |

| Electronic Transition | The nature of the orbital transition (e.g., HOMO → LUMO). | Characterized as π-π, n-π, or charge-transfer. acs.orgscispace.com |

| Excited State Dipole Moment | The dipole moment of the molecule in its electronically excited state. | Indicates the change in charge distribution upon excitation. |

| Adiabatic Excitation Energy | The energy difference between the optimized ground and excited states. | Corresponds to the 0-0 transition energy in high-resolution spectra. nih.gov |

Molecular Dynamics and Docking Simulations for Interaction Mechanisms

Molecular dynamics (MD) and molecular docking are powerful computational tools used to study the dynamic behavior of molecules and their binding interactions with biological targets, respectively. nih.govnih.gov For 6-Cyano-2-naphthoic acid and its derivatives, these techniques provide atomic-level insights into how these compounds interact with macromolecules such as proteins and nucleic acids, which is fundamental for applications in medicinal chemistry and materials science. acs.orgresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Docking Simulations

Molecular docking predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a 6-Cyano-2-naphthoic acid derivative) when it binds to a second molecule (a receptor, typically a protein). nih.govacs.org This method is instrumental in structure-based drug design, where it is used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor recognition. researchgate.net

A prominent example involves derivatives of 2-naphthoic acid designed as antagonists for the P2Y₁₄ receptor, a G protein-coupled receptor (GPCR) implicated in inflammatory processes. acs.orgresearchgate.net In these studies, docking simulations were performed using a homology model of the human P2Y₁₄ receptor. acs.org The simulations predicted the binding pose of the 2-naphthoic acid scaffold within the receptor's transmembrane domain. acs.org

Key findings from such docking studies typically include:

Binding Pose: The specific orientation of the ligand within the binding pocket. For the 2-naphthoic acid derivatives, the carboxylate group was identified as a crucial interaction point, forming ionic bridges with key lysine (B10760008) residues in the receptor. acs.org

Key Interactions: Identification of specific amino acid residues involved in hydrogen bonds, ionic interactions, or hydrophobic contacts with the ligand. acs.org

Binding Affinity: A scoring function estimates the binding free energy, allowing for the ranking of different potential ligands. nih.gov

These computational predictions are invaluable for guiding synthetic efforts. For instance, docking studies on P2Y₁₄ receptor antagonists suggested that certain positions on the ligand were suitable for modification or the attachment of fluorescent probes without disrupting the key binding interactions, leading to the successful design of highly potent new molecules. acs.orgresearchgate.net

The table below outlines the type of information generated from molecular docking and MD simulations for a ligand-receptor system.

| Simulation Type | Data Generated | Significance |

| Molecular Docking | Binding Pose | Predicts the 3D orientation of the ligand in the receptor's active site. acs.org |

| Binding Score/Energy | Estimates the affinity of the ligand for the receptor, used for ranking compounds. nih.gov | |

| Key Residue Interactions | Identifies specific hydrogen bonds, salt bridges, and hydrophobic contacts stabilizing the complex. acs.org | |

| Molecular Dynamics | RMSD Trajectory | Assesses the structural stability of the ligand-receptor complex over time. nih.gov |

| Hydrogen Bond Analysis | Quantifies the lifetime and occupancy of hydrogen bonds between the ligand and receptor. nih.gov | |

| Conformational Analysis | Explores the flexibility of the ligand and receptor and identifies dominant conformations. |

Together, TD-DFT, MD, and docking simulations form a comprehensive computational toolkit for the advanced characterization of 6-Cyano-2-naphthoic acid systems, providing deep insights into their electronic properties and interaction mechanisms at a molecular level.

Applications in Biological and Pharmaceutical Sciences

Design and Synthesis of Receptor-Targeting Ligands

The 2-naphthoic acid framework is a key structural motif in the development of ligands that selectively target nuclear receptors and G protein-coupled receptors (GPCRs), playing a crucial role in modulating cellular signaling pathways.

Purinergic Receptor (P2Y) Modulators Based on Naphthoic Acid Scaffolds

Purinergic P2Y receptors, a family of GPCRs activated by extracellular nucleotides, are involved in a wide array of physiological and pathological processes, making them attractive drug targets. frontiersin.orgresearchgate.net The 2-naphthoic acid template has been successfully employed in the design of potent and selective antagonists for the P2Y₁₄ receptor, which is implicated in inflammatory and immune responses. nih.govresearchgate.net

A notable example is the development of 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN), a high-affinity P2Y₁₄ receptor antagonist. nih.govrsc.org While the core of PPTN is a 2-naphthoic acid, the specific use of 6-cyano-2-naphthoic acid as a direct precursor in this series has not been extensively documented in publicly available research. However, the general principles of structure-activity relationships (SAR) in this class of compounds highlight the importance of substitution on the naphthalene (B1677914) ring to achieve high potency and selectivity. The carboxylate group on the 2-naphthoic acid is critical for its antagonist activity at the P2Y₁₄ receptor. scispace.com This scaffold's versatility allows for modifications, such as the introduction of fluorophores, to create high-affinity fluorescent probes for studying receptor pharmacology. nih.govscispace.com

Retinoic Acid Receptor (RAR) Selective Agonists and Antagonists

Retinoic acid receptors (RARs), which include the subtypes α, β, and γ, are nuclear receptors that regulate gene transcription and are involved in cell growth, differentiation, and embryonic development. researchgate.net The development of synthetic retinoids that are selective for specific RAR subtypes is a major goal in drug discovery to minimize off-target effects. The 6-substituted-2-naphthoic acid framework has been identified as a promising scaffold for creating RAR-selective ligands. journalijdr.com

In a study focused on developing RAR β,γ-selective ligands, a series of 6-substituted 2-naphthoic acid retinoids were synthesized and evaluated. These derivatives generally exhibited selectivity for RARβ and RARγ subtypes. journalijdr.comacs.org The nature of the substituent at the 6-position significantly influences the binding affinity and selectivity. For instance, an oxime derivative was found to be a potent RARγ-selective retinoid, while an olefinic derivative showed activity comparable to retinoic acid with slight RARβ,γ selectivity. journalijdr.comacs.org This research underscores the potential of derivatives of 6-cyano-2-naphthoic acid to be explored as precursors for novel RAR-selective modulators, given that the cyano group can be readily converted into other functional groups to fine-tune biological activity.

Fluorescent Probes and Chemical Sensors for Biological Analytes

The inherent fluorescence of the naphthalene moiety makes it an excellent building block for the creation of chemical sensors and imaging agents. nih.gov The introduction of specific functional groups allows for the development of probes that can selectively detect and quantify biologically important analytes.

Development of Naphthalene-Derived Fluorescent Probes for Metal Ions

Naphthalene-based fluorescent probes have been designed for the selective detection of various metal ions. nih.govjournalijdr.commdpi.com The design of these probes often involves incorporating a metal-ion chelating unit into the naphthalene scaffold. The binding of a metal ion can lead to a change in the fluorescence properties of the molecule, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. nih.govacs.org

A notable example that highlights the utility of a closely related compound is the synthesis of a dipeptidomimetic isocyanonaphthalene fluorescent probe for the detection of mercury ions (Hg²⁺). This probe was synthesized starting from 6-amino-2-naphthoic acid, which can be derived from 6-cyano-2-naphthoic acid. frontiersin.orgnih.gov The resulting probe demonstrated a significant "turn-on" fluorescence response to Hg²⁺ with high selectivity and a low detection limit of 14.2 nM. nih.gov This demonstrates the potential of the 6-substituted-2-naphthoic acid scaffold in creating sensitive and selective chemosensors for toxic metal ions.

Table 1: Naphthalene-Based Fluorescent Probes

| Probe Type | Target Analyte | Starting Material Derivative | Key Finding |

|---|---|---|---|

| Dipeptidomimetic Isocyanonaphthalene | Hg²⁺ | 6-Amino-2-naphthoic acid | "Turn-on" fluorescence with a detection limit of 14.2 nM. nih.gov |

Application in Cellular Imaging and Biosensing

The development of fluorescent probes with good cell permeability and low toxicity allows for the visualization of analytes and biological processes within living cells. acs.orgmdpi.com Naphthalene derivatives have been successfully used for cellular imaging applications. nih.govmdpi.com

The aforementioned mercury sensor derived from 6-amino-2-naphthoic acid was successfully used for imaging intracellular Hg²⁺ in living cells, demonstrating its practical utility in biological systems. frontiersin.orgnih.gov Similarly, other naphthalene-based probes have been developed for imaging metal ions like Al³⁺ in different cell types. nih.gov The ability to functionalize the naphthalene core allows for the attachment of targeting moieties to direct the probe to specific cellular compartments, such as the mitochondria. rsc.org These applications underscore the value of the 6-cyano-2-naphthoic acid scaffold as a versatile platform for creating advanced tools for cellular imaging and biosensing.

Enzyme and Protein Interaction Studies

Beyond receptor binding, derivatives of 6-cyano-2-naphthoic acid have been utilized in the synthesis of inhibitors for specific enzymes. In one study, 6-cyano-2-naphthoic acid was a key intermediate in the synthesis of a SufA protease inhibitor. The synthesis began with dimethyl naphthalene-2,6-dicarboxylate, which was converted through several steps into a 6-cyano-2-hydroxymethylnaphthalene intermediate. mdpi.com This intermediate was then further elaborated to produce the final dipeptide-based inhibitor. This research highlights the utility of the 6-cyano-2-naphthoic acid framework in constructing complex molecules designed to interact with and inhibit specific enzyme targets. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 6-Cyano-2-naphthoic acid |

| 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN) |

| Retinoic acid |

| 6-Amino-2-naphthoic acid |

| Dimethyl naphthalene-2,6-dicarboxylate |

Scaffold for Enzyme Inhibitor Development

The 2-naphthoic acid framework, including its 6-cyano substituted variant, has proven to be a versatile scaffold for the design of inhibitors for a range of enzymes implicated in various diseases. The inherent properties of this scaffold, such as its planarity and hydrophobicity, allow it to effectively interact with the binding sites of enzymes. Medicinal chemists can systematically modify the naphthoic acid core with various substituents to optimize potency, selectivity, and pharmacokinetic properties.

One notable application of this scaffold is in the development of autotaxin (ATX) inhibitors. acs.orgnih.govacs.org ATX is a secreted enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in numerous physiological and pathological processes, including cancer and fibrosis. acs.orgnih.govacs.org The 2-naphthoic acid core has been a key component in the design of potent and selective ATX inhibitors. For instance, a highly potent and selective antagonist, 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN), showcases the successful utilization of this scaffold. acs.org

Furthermore, derivatives of 2-naphthoic acid have been investigated as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors. nih.gov Over-activation of these receptors is linked to various neurological disorders. Studies have revealed that substitutions on the 2-naphthoic acid backbone can significantly influence inhibitory activity and subtype selectivity among the different NMDA receptor subtypes (GluN1/GluN2A-D). nih.gov For example, the addition of a hydroxyl group at the 3-position of 2-naphthoic acid was found to enhance inhibitory activity at GluN1/GluN2C and GluN1/GluN2D receptors. nih.gov

The versatility of the naphthoic acid scaffold is also evident in its use for developing inhibitors for other enzymes such as lactate (B86563) dehydrogenase (LDH) and Cytochrome P450 1B1 (CYP1B1). acs.orgrsc.org LDH is a potential target for cancer and malaria, while CYP1B1 is implicated in cancer development and drug resistance. acs.orgrsc.org Research on dihydroxynaphthoic acid derivatives has demonstrated that substitutions at the 4- and 7-positions are crucial for achieving selectivity for different LDH isoenzymes. acs.org Similarly, 2-arylbenzo[h]quinolone derivatives, based on a modified naphthoic acid structure, have shown potent and selective inhibition of CYP1B1. rsc.org

The following table provides examples of enzyme inhibitors developed using the 2-naphthoic acid scaffold, highlighting the diversity of targeted enzymes.

| Compound Class | Target Enzyme/Receptor | Therapeutic Area |

| 4,7-Disubstituted-2-naphthoic acid derivatives | Autotaxin (ATX) | Fibrosis, Cancer |

| Substituted 2-naphthoic acid derivatives | NMDA Receptors | Neurological Disorders |

| Dihydroxynaphthoic acid derivatives | Lactate Dehydrogenase (LDH) | Cancer, Malaria |

| 2-Arylbenzo[h]quinolone derivatives | Cytochrome P450 1B1 (CYP1B1) | Cancer |

| Naphthalene-N-sulfonyl-D-Glu derivatives | MurD Ligase | Infectious Diseases |

Binding Affinity and Selectivity Characterization

A critical aspect of drug discovery is the detailed characterization of a compound's binding affinity and selectivity for its intended target. The 6-Cyano-2-naphthoic acid scaffold provides a platform for fine-tuning these properties through systematic structural modifications. Binding affinity, often quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki), indicates the potency of an inhibitor. Selectivity, on the other hand, refers to an inhibitor's ability to bind to its target with significantly higher affinity than to other related or unrelated biological molecules, which is crucial for minimizing off-target effects.

Structure-activity relationship (SAR) studies on 2-naphthoic acid derivatives have provided valuable insights into the determinants of binding affinity and selectivity. For instance, in the context of P2Y14 receptor antagonists, a class of molecules involved in inflammatory processes, derivatives of 2-naphthoic acid have been extensively studied. nih.govacs.orgresearchgate.netresearchgate.netacs.org The parent compound, 4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid (PPTN), exhibits high affinity for the human P2Y14 receptor with a Ki value of 0.3 nM. acs.org Modifications to the piperidine (B6355638) ring of PPTN have been explored to modulate its properties. acs.orgresearchgate.net

The following table presents binding affinity data for a selection of 2-naphthoic acid derivatives targeting the P2Y14 receptor, illustrating the impact of structural changes on potency.

| Compound | Modification from Parent Scaffold | Ki (nM) for hP2Y14R | Reference |

| 6 (PPTN) | - | 0.3 ± 0.1 | acs.org |

| 20 | Short alkyne chain on piperidine | 2.7 ± 1.2 | acs.org |

| 22 | Long alkyne chain on piperidine | 13.0 ± 1.1 | acs.org |

| 23 | Cyclized alkyne on piperidine | 2.0 ± 0.2 | acs.org |

| 24 | N-acylpiperidine (4-pentynoic acid) | 6.7 ± 2.2 | acs.org |

| 25 | N-acylpiperidine (6-heptynoic acid) | 8.3 ± 1.9 | acs.org |

| 26 | Aminopropyl linker on piperidine | 26.0 ± 6.0 | acs.org |

Data is presented as mean ± SEM.

Selectivity is another key parameter that is rigorously evaluated. For example, the P2Y14 receptor antagonist PPTN was shown to be highly selective, exhibiting no agonist or antagonist activity at other P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13) at a concentration of 1 μM. nih.gov

In the development of inhibitors for lactate dehydrogenase (LDH), selectivity between the human isoforms (LDH-H and LDH-M) and the parasite isoform (pLDH) is critical. acs.org Research on substituted dihydroxynaphthoic acids has demonstrated that the nature of the substituents at the 4- and 7-positions of the naphthoic acid backbone strongly influences this selectivity, with some derivatives showing up to 400-fold selectivity for a specific isoform. acs.org

The table below illustrates the selectivity profile of α-naphthoflavone (ANF) and its derivatives as CYP1 enzyme inhibitors, showcasing how structural modifications can enhance selectivity for CYP1B1 over other isoforms.

| Compound | IC50 (nM) for CYP1A1 | IC50 (nM) for CYP1A2 | IC50 (nM) for CYP1B1 | Selectivity (CYP1A2/CYP1B1) | Reference |

| α-Naphthoflavone (ANF) | 60 | 6 | 5 | 1.2 | rsc.org |

| 5e | >1000 | 588 | 3.6 | >163 | rsc.org |

| 5g | >1000 | >2100 | 3.9 | >540 | rsc.org |

| 5h | >1000 | 1050 | 4.1 | 256 | rsc.org |

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A higher selectivity ratio indicates greater selectivity for CYP1B1 over CYP1A2.

Advanced Materials Science and Engineering Applications

Organic Electronic and Photovoltaic Devices

The pursuit of efficient and stable organic electronic materials has identified molecules like 6-Cyano-2-naphthoic acid as valuable components. The interplay between its naphthalene (B1677914) core, which facilitates charge transport, and its functional groups, which allow for tuning of energy levels and surface anchoring, is central to its applications in this domain.

In Dye-Sensitized Solar Cells (DSSCs), the anchoring group is critical for grafting dye molecules onto the surface of a semiconductor, typically titanium dioxide (TiO₂), to enable efficient electron injection from the photo-excited dye into the semiconductor's conduction band. nih.gov Traditionally, carboxylic and cyanoacrylic acids have been the most common anchoring groups. nih.govscispace.com The 6-Cyano-2-naphthoic acid structure incorporates both a carboxylic acid group for strong binding and a cyano group, which can influence the electronic properties and adsorption stability of the dye.

Research using density functional theory has investigated the precise role of the cyano group when present in an anchoring moiety. nih.gov Studies on model dyes have shown that the presence of a cyano group can impact adsorption stability and photovoltaic performance. For instance, the inclusion of a cyano group in the anchoring part of a dye was found to increase the adsorption energy only when the cyano group itself was directly involved in the binding to the surface. nih.gov However, when not involved in binding, the cyano group could potentially decrease the electron injection ability. nih.gov The orientation and binding mode of the anchor are therefore crucial. The bidentate bridging mode, where both oxygen atoms of the carboxylic group bind to titanium atoms on the surface, is often considered an appropriate configuration for achieving high electron injection ability and a larger open-circuit voltage (VOC). nih.gov The naphthoic acid moiety, a derivative of which is found in 6-cyano-2-naphthoic acid, has been successfully incorporated into asymmetric zinc phthalocyanine (B1677752) dyes for DSSCs, demonstrating the utility of this structural framework. x-mol.com

Table 1: Influence of Cyano Group on Adsorption Configurations in Model Dyes for DSSCs

| Adsorption Configuration | Description | Impact of Cyano Group on Stability & Performance | Reference |

|---|---|---|---|

| Bidentate Bridging | The two oxygen atoms of the carboxylic acid group bind to two adjacent surface Ti atoms. | Considered a highly favorable mode for efficient electron injection and high VOC. The cyano group's influence depends on its electronic coupling with the dye's main structure. | nih.gov |

| Monodentate Ester-like | One oxygen atom of the carboxylic acid binds to a surface Ti atom. | Generally results in weaker electronic coupling compared to bidentate bridging. | nih.gov |

| Direct Cyano Binding | The nitrogen atom of the cyano group binds directly to a surface Ti atom. | This configuration can increase adsorption stability compared to binding via the carboxylic acid alone. | nih.gov |

The molecular structure of 6-Cyano-2-naphthoic acid provides a blueprint for designing n-type (electron-accepting) organic semiconductor materials. The electron-withdrawing nature of the cyano group, combined with the extended π-system of the naphthalene core, can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of materials that incorporate this moiety. This is a key requirement for efficient electron injection and transport in n-type organic field-effect transistors (OFETs) and as acceptor materials in organic solar cells (OSCs). google.com

While research on 6-cyano-2-naphthoic acid itself is specific, studies on analogous structures underscore its potential. For example, silicon phthalocyanines, which are known organic semiconductors, have been functionalized with 1-naphthoic acid derivatives to act as n-type materials in OFETs. researchgate.net Similarly, other cyano-substituted aromatic compounds, such as perylene (B46583) diimide derivatives, are recognized as stable n-type semiconductors due to their strong electron-accepting character and ability to form ordered thin films, which is crucial for charge transport. google.com The combination of a naphthalene core for π-π stacking and a cyano group for tuning electronic properties positions 6-cyano-2-naphthoic acid as a valuable precursor for creating novel organic semiconductors.

Photoresponsive materials can change their properties upon exposure to light, a feature that is central to smart technologies like optical switches and data storage. The 6-cyano-2-naphthoic acid framework is a promising candidate for developing such materials. The naphthalene ring system is known to be photoactive. Specifically, derivatives of 2-naphthoic acid, such as 6-n-alkoxy-2-naphthoic acids, have been shown to exhibit liquid crystalline (mesomorphic) phases, a property not observed in other naphthoic acid isomers. researchgate.net Liquid crystals are a cornerstone of display technology and other smart optical systems.

Furthermore, the related compound 6-Cyano-2-naphthol (B14798) is known to be a "superphotoacid," meaning its acidity dramatically increases upon photoexcitation. biocompare.com This strong photo-induced effect highlights the potential of the 6-cyano-naphthalene core to be used in light-sensitive systems. The presence of electron-withdrawing groups like the cyano substituent can enhance the photosensitizing capabilities of molecules, making them more effective at absorbing light and initiating photochemical processes. mdpi.com This suggests that materials derived from 6-cyano-2-naphthoic acid could be engineered for applications requiring precise, light-triggered responses.

Supramolecular Assemblies and Coordination Chemistry

The dual functionality of 6-Cyano-2-naphthoic acid, with its carboxylate group and nitrogen-containing cyano group, makes it an excellent ligand for constructing complex, multidimensional structures through coordination with metal ions.

Chiral Coordination Polymers (CCPs) are of great interest due to their potential applications in asymmetric catalysis, chiral separations, and nonlinear optics. A chiral derivative of 6-cyano-2-naphthoic acid, (R/S)-6-(1-carboxyethoxy)-2-naphthoic acid, has been successfully used to synthesize enantiomeric pairs of CCPs. nih.govresearchgate.net

These studies demonstrate that this ligand can coordinate with various metal centers, such as Co(II), Cd(II), and Zn(II), under hydrothermal conditions to form well-defined, crystalline structures. nih.govresearchgate.netresearchgate.net For example, a cobalt-based polymer, [Co((R)-Hcna)₂]n, was found to possess a 3D network structure, while cadmium-based polymers formed 1D or 2D layered structures depending on the reaction conditions. nih.govresearchgate.net The chirality of the ligand is directly transferred to the resulting polymer, leading to the crystallization in chiral space groups (e.g., P2₁) and imparting properties such as second-harmonic generation (SHG) activity, which is only present in non-centrosymmetric materials. nih.govresearchgate.net

Table 2: Examples of Chiral Coordination Polymers from a 6-Cyano-2-naphthoic acid Derivative*

| Compound Formula | Metal Ion | Dimensionality | Chiral Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| [Co((R/S)-Hcna)₂]n | Co(II) | 3D | P2₁ | 3,6-connected network | nih.gov |

| [Cd(R-cna)]n | Cd(II) | 2D | P2₁ | Layered structure with a (4⁷·6³) point symbol | researchgate.net |

| [Zn((R/S)-cna)·2H₂O]n | Zn(II) | Not specified | Not specified | Synthesized from a chiral aromatic polycarboxylate ligand | researchgate.net |

*Ligand used is a chiral derivative, (R/S)-6-(1-carboxyethoxy)-2-naphthoic acid (H₂cna).

The magnetic properties of coordination compounds are determined by the nature of the metal ions and the ligands that connect them. libretexts.orgiitk.ac.in Ligands capable of bridging metal centers can mediate magnetic exchange interactions (either ferromagnetic or antiferromagnetic), leading to materials with interesting collective magnetic behaviors like single-chain magnets or long-range magnetic ordering. acs.org

The 6-cyano-2-naphthoic acid ligand is well-suited for this purpose. The cyano group is a classic bridging ligand in coordination chemistry, known to effectively transmit magnetic coupling between metal centers in numerous cyano-bridged polymers. mdpi.com The carboxylate group provides a strong binding site to anchor the ligand to a metal ion. While the ligand itself is diamagnetic, its incorporation into a polymer with paramagnetic metal ions (e.g., Mn(II), Co(II), Cu(II)) could create pathways for superexchange. For instance, coordination polymers incorporating naphthalene-based Schiff base ligands with carboxylate groups have been shown to form 1D magnetic chains. clarku.edu The combination of the bridging cyano group and the rigid naphthalene spacer in 6-cyano-2-naphthoic acid offers a promising strategy for the rational design of new molecule-based magnetic materials.

Liquid Crystalline Systems

Development of Naphthalene-Based Liquid Crystals with Mesomorphic Phases

The naphthalene moiety is a fundamental building block in the design of thermotropic liquid crystals due to its rigid, planar, and anisotropic structure. This inherent geometry is conducive to the formation of ordered, fluid phases (mesophases) upon thermal influence. Specifically, the 2,6-disubstituted naphthalene core provides a desirable linear shape, making it an excellent candidate for creating calamitic, or rod-shaped, liquid crystals. The strategic placement of functional groups on this core allows for the fine-tuning of molecular interactions and, consequently, the resulting mesomorphic properties.

A critical substituent in this field is the cyano group (-CN), which possesses a strong dipole moment. When incorporated into the naphthalene framework, such as in derivatives of 6-cyano-2-naphthoic acid, it significantly enhances the molecular polarity. This increased polarity strengthens intermolecular forces, which can stabilize liquid crystalline phases and often leads to the exhibition of nematic and smectic mesophases at higher temperatures. researchgate.nettandfonline.com Research has shown that calamitic liquid crystals based on a 2,6-disubstituted naphthalene core with polar terminal groups, including the cyano group, consistently exhibit nematic and, in many cases, smectic A phases. researchgate.net

Studies comparing aryl esters have demonstrated the effectiveness of the 2,6-naphthylene group in promoting liquid crystallinity. When incorporated into ester-based structures with a terminal cyano group, these compounds are reliably nematogenic. tandfonline.com The combination of the bulky, rigid naphthalene core and the polar cyano group also results in materials with very high optical anisotropy (birefringence), a crucial property for applications in electro-optical devices. researchgate.net For example, highly birefringent liquid crystalline compounds such as 2-(6-alkoxynaphthalen-2-yl)-5-cyanopyridines have been synthesized using related naphthalene precursors. researchgate.net

The influence of the cyano group extends to more complex liquid crystalline systems. In non-symmetrical, bent-core (or "banana-shaped") liquid crystals built around a naphthalene central unit, the introduction of a cyano substituent has been shown to induce the formation of distinct mesophases, such as the B7 phase. tandfonline.comtandfonline.com This demonstrates the versatility of the cyano-naphthalene scaffold in creating a variety of ordered fluid states beyond the conventional nematic and smectic types. The starting material 6-cyano-2-naphthol, a direct precursor to 6-cyano-2-naphthoic acid, is frequently cited as a key intermediate in the synthesis of these advanced liquid crystalline materials. chemicalbook.comchemdad.com

The following tables present research findings on the mesomorphic properties of various naphthalene-based liquid crystals.

Table 1: Mesomorphic Phase Transitions in Calamitic Naphthalene-Based Liquid Crystals

This table summarizes the phase transition temperatures for several rod-shaped liquid crystals containing a naphthalene core. The data highlights the prevalence of nematic and smectic A phases.

| Compound Series/Structure Description | Mesophase(s) Observed | Transition Temperatures (°C) | Reference |

| Aryl esters with a 2,6-naphthylene core and terminal cyano group (R-Ar-CO.O-Ar'-CN) | Nematic (N) | All compounds were nematogenic; specific temperatures vary with alkyl/alkoxy chain length. | tandfonline.com |

| 2,6-disubstituted naphthalene with lateral fluoro substituents and terminal butoxy/pentyl chains | Nematic (N), Smectic A (SmA) | Nematic phases observed between 125°C and 245°C; lower melting points around 100°C for some. | researchgate.net |

| Naphthalene-2-yl-4-(alkoxy) benzoate (B1203000) esters (Single tail attached at position 2) | Nematic (N), Smectic A (SmA) | All materials in the series displayed a nematic phase upon cooling; some also showed SmA phases. | scirp.org |

| Asymmetric 2,6-disubstituted naphthalene embedded Schiff base-bis esters with terminal long chains | Nematic (N), Smectic | Mesophase ranges changed as the alkyl chain length varied. | bohrium.com |

| Materials derived from 6-alkoxy-2-naphthoic acid and a Schiff base-ester linkage | Nematic (N), Smectic A (SmA) | SmA phase observed from the butoxy derivative onwards in one series. | researchgate.net |

Table 2: Mesophase Behavior in Cyano-Substituted Bent-Core Naphthalene Liquid Crystals

This table details the unique mesophases formed by bent-core liquid crystals that incorporate a cyano-substituted naphthalene unit.

| Naphthalene Core Structure | Lateral Substituent (X) | Mesophase(s) Observed | Reference |

| Non-symmetrical bent-shaped, laterally substituted naphthalene | -CN | B7 Phase | tandfonline.com |

| Laterally 1-substituted naphthalene-2,7-diol based | -CN | B7 Phase | tandfonline.com |

| Non-symmetrical bent-shaped, laterally substituted naphthalene | -H, -CH₃, -Cl | B2 Phase (Antiferroelectric) | tandfonline.com |

Chirality in 6 Cyano 2 Naphthoic Acid Derivatives Research

Asymmetric Synthesis Methodologies

Asymmetric synthesis is crucial for obtaining enantiomerically pure 6-cyano-2-naphthoic acid derivatives. Various strategies have been employed to control the stereochemistry during the synthesis of these compounds.

One notable approach involves the use of chiral auxiliaries or catalysts to direct the formation of a specific enantiomer. For instance, in the synthesis of chiral liquid crystals, a chiral fragment derived from (S)-(−)-2-methyl-1-butanol has been attached to a 6-alkoxy-2-naphthoic acid core. researchgate.net This method ensures the resulting molecules possess the desired chirality, leading to the formation of chiral smectic C (SmC), smectic A (SmA), and chiral nematic (N) phases. researchgate.net

Another strategy is the cobalt-catalyzed enantioselective C-H acyloxylation. This method has been used to synthesize oxy-substituted planar chiral ferrocenes with high enantioselectivity (90–99% ee). chinesechemsoc.orgchinesechemsoc.org While not directly applied to 6-cyano-2-naphthoic acid in the provided context, this methodology highlights a powerful tool for creating chiral molecules where a carboxylic acid, such as a naphthoic acid derivative, is coupled to a prochiral substrate. chinesechemsoc.orgchinesechemsoc.org The reaction of 2-naphthoic acid, a related compound, yielded the desired product with 97% enantiomeric excess. chinesechemsoc.orgchinesechemsoc.org

Furthermore, the synthesis of chiral building blocks with quaternary carbon centers has been achieved through Lewis acid-catalyzed acyl migration of α,β-epoxy ketones. researchgate.net This approach could potentially be adapted for the asymmetric synthesis of complex 6-cyano-2-naphthoic acid derivatives.

A summary of asymmetric synthesis approaches relevant to naphthoic acid derivatives is presented below:

| Methodology | Description | Key Features | Reference |

| Chiral Pool Synthesis | Incorporation of a chiral fragment from a readily available natural product, such as (S)-(−)-2-methyl-1-butanol. | Direct introduction of chirality, leading to specific liquid crystal phases. | researchgate.net |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst, like a cobalt/Salox complex, to induce enantioselectivity in a C-H functionalization reaction. | High enantiomeric excess (ee) can be achieved for a range of substrates. | chinesechemsoc.orgchinesechemsoc.org |

| Lewis Acid-Catalyzed Rearrangement | Isomerization of prochiral starting materials, such as 7-oxabicyclic alkenes, to chiral naphthol derivatives. | Provides access to highly substituted chiral naphthols. | researchgate.net |

Chiral Separation Techniques

When a synthesis results in a mixture of enantiomers (a racemate), chiral separation techniques are necessary to isolate the desired stereoisomer. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating enantiomers of 6-cyano-2-naphthoic acid derivatives.

The selection of the appropriate chiral column is critical and depends on the specific structure of the derivative. For example, in the analysis of chiral 3-aryl-3-hydroxypropanoic esters, which are precursors for chiral liquid crystals incorporating a 6-(hexyloxy)-2-naphthoic acid moiety, chiral HPLC was used to determine the enantiomeric purity. irb.hr

Another approach involves derivatization of the chiral compound with a chiral derivatizing agent to form diastereomers, which can then be separated by standard chromatography techniques. For instance, chiral alcohols or amines can be reacted with binaphthyl compounds to create derivatives that are separable by HPLC. google.com

Characterization of Enantiomeric Purity

Once a chiral 6-cyano-2-naphthoic acid derivative has been synthesized or separated, it is essential to determine its enantiomeric purity, often expressed as enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. By using a chiral stationary phase, the two enantiomers can be separated and their relative peak areas in the chromatogram can be used to calculate the enantiomeric excess. For example, the enantiomeric purity of a chiral ester of 6-(hexyloxy)-2-naphthoic acid was confirmed to be 99% ee using this method. irb.hr